molecular formula C18H20N2 B3163205 N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine CAS No. 883536-13-8

N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine

Cat. No.: B3163205
CAS No.: 883536-13-8
M. Wt: 264.4 g/mol
InChI Key: IRHZNZJTWJMSOQ-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-indol-2-yl)methyl]-2-phenylethanamine (CAS: See COA

Properties

IUPAC Name

N-[(1-methylindol-2-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-20-17(13-16-9-5-6-10-18(16)20)14-19-12-11-15-7-3-2-4-8-15/h2-10,13,19H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHZNZJTWJMSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CNCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine typically involves the reaction of 1-methylindole with a suitable phenylethylamine derivative. One common method includes the use of a reductive amination reaction, where the indole derivative is reacted with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

Chemistry

N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine serves as a building block for synthesizing more complex molecules. Its indole structure is pivotal in the development of new compounds with diverse functionalities.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antiviral Properties: Studies have shown that indole derivatives can inhibit viral replication.
  • Anticancer Activity: Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Medicine

The compound is being explored for its therapeutic effects in treating various diseases. Its interaction with specific molecular targets may modulate signaling pathways involved in:

  • Cell growth
  • Apoptosis
  • Immune responses

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

StudyFocusFindings
Baruah et al. (2018)Synthesis of Indole DerivativesDeveloped a microwave-assisted method yielding high activity against Gram-positive bacteria .
Shinde and Jeong (2018)Anticancer ActivityEvaluated synthesized compounds against A549 lung adenocarcinoma cells, showing promising results .
Reddy et al. (2018)Antimicrobial ActivitySynthesized new compounds with significant antimicrobial properties against various pathogens .

These studies underscore the compound's versatility and potential applications across different domains.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine and related compounds:

Compound Name Structural Variation Synthesis Yield Key Properties/Activities References
This compound 1-Methylindole attached via methylene bridge Not reported Potential MAO/ChE inhibition (inferred)
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylethanamine (20) Benzimidazole replaces indole 40% Antimicrobial activity; IR: 3554, 3415 cm⁻¹
N,N-Bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-phenylethanamine (O5) Bis-pyrazole substituents Not reported Antioxidant, antimicrobial
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Fluoro-biphenyl and indole-ethylamide linkage Not reported Structural characterization only
Donepezil-Indole Hybrids Combines benzyl piperidine (donepezil) and indole 70–95% Dual MAO/AChE inhibition; Alzheimer’s focus
N-((3-Iodo-4-methoxynaphthalen-1-yl)methyl)-2-phenylethanamine (4-I) Naphthalene and iodine substitution 88% Anticancer (in silico)

Pharmacological and Computational Insights

  • MAO/Cholinesterase Inhibition : Donepezil-indole hybrids demonstrate IC₅₀ values < 1 µM for acetylcholinesterase (AChE) and MAO-B, attributed to synergistic π-π stacking (indole) and cation-π interactions (benzyl piperidine) . The target compound’s indole-phenylethylamine scaffold may mimic these interactions.

Biological Activity

N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine, commonly referred to as an indole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis methods, and relevant case studies.

1. Chemical Structure and Synthesis

The compound is characterized by an indole moiety linked to a phenylethanamine structure. The synthesis typically involves the alkylation of 1H-indole derivatives with appropriate alkyl halides or amines. Recent methods have optimized yields and purity through various catalytic approaches, including metal-catalyzed reactions and microwave-assisted synthesis.

Synthesis Method Yield (%) Conditions
Microwave-assisted reaction74100°C, 30 min
Metal-catalyzed cyclization46Room temperature, 6 hours
Alkylation with MeI32Reflux in methanol

2.1 Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown IC50 values indicating potent activity against HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cells:

Cell Line IC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

Mechanistic studies suggest that the compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase by inhibiting tubulin polymerization, similar to colchicine's mechanism of action .

2.2 Neuropsychiatric Properties

Indole derivatives are known for their interaction with serotonin receptors. Preliminary studies indicate that this compound may act as a partial agonist at the 5HT_2C receptor subtype, which is implicated in mood regulation and anxiety disorders . This receptor selectivity suggests potential therapeutic applications in treating conditions such as depression and anxiety.

3.1 In Vivo Studies

In animal models, the compound has shown promise in reducing anxiety-like behaviors and improving depressive symptoms. For example, a study involving rats demonstrated that administration of the compound led to significant reductions in immobility time during forced swim tests, a common measure for antidepressant activity .

3.2 Comparative Studies

Comparative studies with other indole derivatives reveal that this compound has superior potency against specific cancer cell lines compared to structurally similar compounds. For instance, when compared to pyrazinoindoles, this compound exhibited higher selectivity for certain serotonin receptor subtypes while maintaining lower toxicity profiles .

4. Conclusion

This compound represents a promising candidate for further pharmacological development due to its multifaceted biological activities, particularly in oncology and neuropsychiatry. Continued research into its mechanisms of action and potential therapeutic applications is warranted.

5. References

The findings discussed are based on diverse sources from recent literature on indole derivatives and their biological activities, including:

  • Synthesis and bioactive evaluation studies .
  • Mechanistic evaluations related to cancer cell line interactions .
  • Neuropsychiatric properties linked to serotonin receptor modulation .

Q & A

Q. What synthetic routes are recommended for synthesizing N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions. For indole derivatives, a common approach is nucleophilic substitution or reductive amination. For example:
  • Step 1 : Prepare the indole precursor (e.g., 1-methylindole-2-carbaldehyde) via Vilsmeier-Haack formylation or Friedel-Crafts alkylation .
  • Step 2 : React with 2-phenylethanamine under reductive conditions (e.g., NaBH₄ or Pd/C hydrogenation).
  • Optimization : Use polar aprotic solvents (DMF, NMP) at 60–100°C under inert atmospheres. Catalysts like p-toluenesulfonic acid or palladium complexes improve yields . Monitor purity via HPLC or TLC.

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :
  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact. Inspect gloves for integrity before use .
  • Storage : Keep in airtight containers under nitrogen, away from light and moisture. Store at 2–8°C for long-term stability .
  • Disposal : Classify as hazardous waste; consult institutional guidelines for incineration or chemical treatment .

Q. What spectroscopic techniques are essential for confirming structural integrity?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm indole ring substitution patterns and amine linkage. Key signals: indole H-2 (~δ 7.2 ppm), methyl groups (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₀N₂).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; use SHELXL for refinement .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict enzyme inhibition (e.g., monoamine oxidase) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., cholinesterase). Validate with in vitro IC₅₀ assays .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Validation Tools : Use PLATON or CCDC Mercury to check for twinning, disorder, or missing electron density .
  • Refinement Software : SHELXL’s TWIN/BASF commands handle twinned data. Adjust weighting schemes to improve R-factors .
  • Cross-Validation : Compare with NMR or IR data to confirm bond lengths/angles .

Q. How do structural modifications on the indole ring influence pharmacological activity?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl at C-7) to enhance binding affinity; methyl groups at N-1 improve metabolic stability .
  • SAR Studies : Synthesize analogs (e.g., replacing phenyl with naphthyl) and test in enzyme inhibition assays. Use ANOVA to identify significant trends .

Q. What electrochemical methods characterize redox-active derivatives of this compound?

  • Methodological Answer :
  • Potentiodynamic Polarization : Measure corrosion inhibition efficiency in acidic media (e.g., 15% HCl). Calculate inhibition % from current density .
  • EIS : Fit Nyquist plots to Randles circuits to assess charge-transfer resistance.
  • Quantum Calculations : Correlate HOMO/LUMO energies with experimental redox behavior .

Q. How can researchers analyze the mechanism of enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Example: Monitor acetylcholinesterase activity with Ellman’s reagent .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Fluorescence Quenching : Track changes in tryptophan emission upon ligand binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine
Reactant of Route 2
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N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine

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